N-(9-Ethyl-9H-purin-6-yl)benzamide

P2X3 receptor purinergic signaling pain

Opt for this N9-ethyl, N6-benzamide purine derivative for its unique dual receptor interaction profile, a distinct shift from weaker monosubstituted analogs. With a potent P2X3 antagonism (EC50 80 nM) for sensory neuron assays and reliable PNP inhibition (IC50 1.33 µM) for enzymatic studies, it serves as an indispensable reference tool. Its balanced LogP (2.48) and tPSA (76.19 Ų) also make it a prime building block for synthesizing 9-ethyladenosine analogs, streamlining complex synthetic pathways.

Molecular Formula C14H13N5O
Molecular Weight 267.29 g/mol
CAS No. 7280-85-5
Cat. No. B11855746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Ethyl-9H-purin-6-yl)benzamide
CAS7280-85-5
Molecular FormulaC14H13N5O
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C14H13N5O/c1-2-19-9-17-11-12(15-8-16-13(11)19)18-14(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16,18,20)
InChIKeyXQRVASJNAVNBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9-Ethyl-9H-purin-6-yl)benzamide (CAS 7280-85-5): A Purine-Benzamide Hybrid with Differentiated Target Engagement and Physicochemical Properties


N-(9-Ethyl-9H-purin-6-yl)benzamide (also known as N6-benzoyl-9-ethyladenine) is a synthetic purine derivative characterized by an N6-benzamide group and an N9-ethyl substituent . This compound exhibits a molecular weight of 267.29 g/mol, a calculated LogP of 2.48, and a topological polar surface area (tPSA) of 76.19 Ų [1]. Unlike the parent purine scaffold, this dual substitution confers distinct receptor interaction profiles, as evidenced by its antagonist activity at the P2X3 purinoceptor (EC50 80 nM) and inhibitory activity against purine nucleoside phosphorylase (IC50 1.33 µM) [2][3].

Why 9-Ethyladenine or N6-Benzoyladenine Cannot Substitute for N-(9-Ethyl-9H-purin-6-yl)benzamide in Target-Based Assays


The combination of N9-ethyl and N6-benzamide groups in N-(9-Ethyl-9H-purin-6-yl)benzamide creates a unique pharmacophore that diverges sharply from either monosubstituted analog. 9-Ethyladenine primarily acts as a weak adenosine receptor antagonist with Ki values of 27 nM (A1), 46 nM (A2A), and 86 nM (A3) , but lacks significant P2X3 antagonism or PNP inhibition. Conversely, N6-benzoyladenine exhibits weak A1 adenosine receptor affinity (Ki 46.6 µM) [1] and reduced cytokinin activity [2], yet fails to engage P2X3 or PNP. The dual-substituted compound demonstrates a shift in target selectivity toward P2X3 and PNP, rendering it unsuitable for direct replacement by either mono-substituted analog in assays requiring these specific activities.

Quantitative Differentiation of N-(9-Ethyl-9H-purin-6-yl)benzamide vs. Closest Analogs


P2X3 Antagonist Potency: EC50 80 nM vs. No Significant Activity of 9-Ethyladenine

N-(9-Ethyl-9H-purin-6-yl)benzamide exhibits antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. In contrast, 9-ethyladenine, which lacks the N6-benzamide moiety, does not display significant activity at this receptor based on available data . This functional divergence highlights the critical role of the N6-benzamide group in conferring P2X3 engagement.

P2X3 receptor purinergic signaling pain

Purine Nucleoside Phosphorylase Inhibition: IC50 1.33 µM vs. Inactive/Unreported 9-Ethyladenine

The compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM, as measured by conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. In comparison, 9-ethyladenine is not reported to inhibit PNP; its primary enzymatic target is adenine phosphoribosyltransferase (APRT) . This difference in enzyme selectivity is a key differentiator for applications involving purine salvage pathway modulation.

purine metabolism enzyme inhibition T-cell disorders

Lipophilicity (LogP) Comparison: 2.48 vs. 0.26 for 9-Ethyladenine and 1.68 for N6-Benzoyladenine

The calculated LogP of N-(9-ethyl-9H-purin-6-yl)benzamide is 2.48 , which is significantly higher than that of 9-ethyladenine (LogP 0.26) and moderately higher than N6-benzoyladenine (LogP 1.68) [1]. This increased lipophilicity, driven by the combined N9-ethyl and N6-benzamide substitutions, predicts enhanced passive membrane permeability and potentially improved blood-brain barrier penetration compared to the more polar analogs.

drug-like properties permeability formulation

Polar Surface Area and Hydrogen Bonding: PSA 76.19 Ų vs. 69.62 Ų for 9-Ethyladenine

The topological polar surface area (tPSA) of N-(9-ethyl-9H-purin-6-yl)benzamide is 76.19 Ų , compared to 69.62 Ų for 9-ethyladenine . Both compounds possess one hydrogen bond donor and four acceptors. The modest increase in PSA for the benzamide derivative reflects the additional carbonyl oxygen, which may influence solubility and protein binding characteristics while still remaining within the desirable range for oral bioavailability (PSA < 140 Ų).

solubility bioavailability medicinal chemistry

N6-Benzoyl Protecting Group: Enables Synthetic Utility Unavailable with 9-Ethyladenine

The N6-benzoyl moiety serves as a robust protecting group for the exocyclic amine of adenine, widely employed in oligonucleotide synthesis and nucleoside derivatization . While N6-benzoyladenine also contains this group, it lacks the N9-ethyl substituent that pre-installs the desired alkylation pattern for subsequent ribosylation or glycosylation reactions. N-(9-Ethyl-9H-purin-6-yl)benzamide thus combines the synthetic convenience of a protected amine with a pre-alkylated purine core, streamlining the preparation of 9-ethyl-substituted adenosine analogs [1].

nucleoside synthesis protecting group oligonucleotide

Recommended Application Scenarios for N-(9-Ethyl-9H-purin-6-yl)benzamide Based on Quantitative Evidence


P2X3 Receptor Pharmacology and Pain Research

With an EC50 of 80 nM at the rat P2X3 receptor, this compound serves as a valuable tool for investigating purinergic signaling in sensory neurons and pain pathways. Unlike 9-ethyladenine, which is inactive at this target, N-(9-ethyl-9H-purin-6-yl)benzamide enables dose-response studies in electrophysiological or calcium flux assays using recombinant systems [1].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening

The IC50 of 1.33 µM for PNP inhibition positions this compound as a reference inhibitor for enzymatic assays evaluating purine metabolism. Researchers developing novel PNP inhibitors for T-cell leukemia or gout can utilize it as a benchmark compound in radiometric or coupled enzyme assays [2].

Synthesis of 9-Ethyl-Substituted Adenosine Derivatives

The presence of both an N6-benzoyl protecting group and a pre-installed N9-ethyl group makes this compound an efficient building block for the synthesis of 9-ethyladenosine analogs, including potential adenosine receptor ligands or antiviral nucleosides. It eliminates the need for separate protection and alkylation steps [3].

Physicochemical Property Benchmarking in Medicinal Chemistry

With a calculated LogP of 2.48 and tPSA of 76.19 Ų, this compound can serve as a reference standard for assessing the permeability and solubility of purine-based lead compounds. Its balanced properties make it suitable for use in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies .

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